Dynasore

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

ダイナソーは、一連の化学反応によって合成できます。 一般的な方法の1つは、水素化ホウ素ナトリウムを還元剤として用いて、コアインドール構造をデシルアミンで還元的アミノ化することです . この方法により、ダイナソーをラボ環境で製造できます。 産業生産方法は、同様の合成経路を使用する可能性がありますが、大規模生産向けに最適化されています。

化学反応の分析

ダイナソーは、主にダイナミンとの相互作用に関与する反応を起こします。 それはダイナミンの活性部位に結合し、GTPの加水分解を阻害することにより、ダイナミンのGTPase活性を阻害します . この阻害は、クラトリンドメイン被覆小胞の形成を阻害し、エンドサイトーシスを阻害します . ダイナソーは、通常の生理的条件下では、有意な酸化、還元、または置換反応を起こしません。

科学研究への応用

ダイナソーは、科学研究で幅広い応用範囲を持っています。

科学的研究の応用

Cell Biology Studies

- Endocytosis Inhibition : Dynasore is widely used to study the mechanisms of endocytosis. It has been shown to inhibit the uptake of various ligands, including transferrin, by blocking dynamin's function in multiple cell types .

- Membrane Dynamics : The compound serves as a tool to investigate membrane dynamics and the role of dynamin in cellular processes such as cytokinesis and synaptic vesicle recycling .

Therapeutic Research

- Ocular Health : Recent studies indicate that this compound protects corneal epithelial cells from oxidative stress, suggesting potential applications in treating dry eye conditions . In vitro experiments demonstrated that this compound reduced cell death and inflammasome activation under hyperosmolar stress conditions .

- Cancer Research : this compound has been explored for its protective effects against oxidative damage in cancer models. It has shown promise in reducing neoplastic lesions in animal models, indicating its potential as a therapeutic agent against certain cancers .

Protective Effects Against Oxidative Stress

A study published in the International Journal of Molecular Sciences demonstrated that this compound significantly reduced cell death in corneal epithelial cells subjected to oxidative stress induced by tert-butyl hydroperoxide (tBHP). The results indicated that treatment with 40 µM this compound led to a marked decrease in caspase-3 activation and improved cell viability compared to untreated controls .

| Treatment Condition | Cell Viability (%) | Caspase-3 Activation (Relative Units) |

|---|---|---|

| Control | 85 ± 5 | 1.0 |

| tBHP | 30 ± 4 | 3.5 |

| tBHP + this compound | 70 ± 6 | 1.5 |

Inhibition of Endocytosis

In another study investigating the role of dynamin in clathrin-mediated endocytosis, this compound was found to effectively inhibit transferrin uptake, with an IC50 value around 15 µM under optimal conditions . This inhibition was confirmed across various cell types, reinforcing the compound's utility as a research tool.

作用機序

ダイナソーは、ダイナミンのGTPase活性を阻害することにより効果を発揮します . ダイナミンは、細胞膜からクラトリンドメイン被覆小胞の収縮と分裂を担当しています。 この活性を阻害することにより、ダイナソーはこれらの小胞の形成を防ぎ、エンドサイトーシスを阻害します . さらに、ダイナソーは、脂質ラフトの組織を乱し、細胞膜における不安定なコレステロールを減少させることが示されています .

類似化合物の比較

ダイナソーは、いくつかのダイナミン阻害剤の1つです。 類似の化合物には以下が含まれます。

Dynole-2-24: 異なる化学構造と作用機序を持つ別のダイナミン阻害剤.

Dyngo化合物: これらは、ダイナソーのアナログであり、効力が向上し、細胞毒性が低下しています.

Dynazos: 光でエンドサイトーシスを制御できるダイナソーの光スイッチ可能なアナログ.

これらの化合物と比較して、ダイナソーはダイナミン活性を迅速かつ可逆的に阻害する能力が独特であり、ダイナミン依存性プロセスの研究のための汎用性の高いツールとなっています .

類似化合物との比較

Dynasore is one of several dynamin inhibitors. Similar compounds include:

Dynole-2-24: Another dynamin inhibitor with a different chemical structure and mechanism of action.

Dyngo Compounds: These are analogs of this compound with improved potency and reduced cytotoxicity.

Dynazos: Photoswitchable analogs of this compound that allow for the control of endocytosis with light.

Compared to these compounds, this compound is unique in its ability to rapidly and reversibly inhibit dynamin activity, making it a versatile tool for studying dynamin-dependent processes .

生物活性

Dynasore is a small molecule that serves as a non-competitive reversible inhibitor of dynamin GTPase activity, specifically targeting dynamin 1, dynamin 2, and Drp1 (the mitochondrial dynamin). It was discovered through a high-throughput screening of approximately 16,000 compounds aimed at identifying inhibitors of dynamin GTPase activity. This compound has significant implications in cellular biology, particularly in the processes of endocytosis and cholesterol homeostasis.

This compound exerts its biological effects primarily by inhibiting the GTPase activity of dynamin, which is crucial for membrane fission during clathrin-mediated endocytosis. The inhibition occurs rapidly (within seconds) and can be reversed by washout, making this compound a valuable tool for studying dynamin-dependent processes in various cell types.

Key Findings:

- Endocytosis Inhibition : this compound blocks both the transition from partially formed clathrin-coated pits to fully formed pits and the subsequent formation of endocytic vesicles. This action effectively halts the internalization of various receptors and ligands in cells .

- Cholesterol Regulation : Beyond its role as a dynamin inhibitor, this compound has been shown to influence cholesterol dynamics within cellular membranes. It reduces labile cholesterol levels and disrupts lipid raft organization in a manner independent of dynamin activity .

- Actin Dynamics : this compound also affects the cytoskeletal architecture by destabilizing F-actin structures, which can alter cell shape and motility .

Table 1: Summary of this compound's Biological Effects

Case Study Insights

- Parkinson's Disease : In animal models, this compound has been shown to attenuate motor symptoms, suggesting potential therapeutic applications for neurodegenerative diseases where dynamin plays a role in synaptic function and neuronal survival .

- Alzheimer's Disease : In cellular models, treatment with this compound resulted in reduced tau protein aggregation, which is critical as tau pathology is a hallmark of Alzheimer's disease. This highlights this compound's potential utility in studying tau dynamics and developing treatments for Alzheimer's .

特性

CAS番号 |

304448-55-3 |

|---|---|

分子式 |

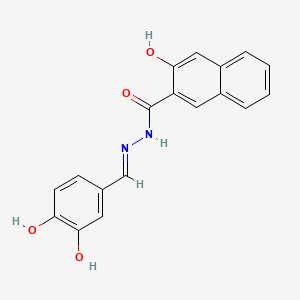

C18H14N2O4 |

分子量 |

322.3 g/mol |

IUPAC名 |

N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C18H14N2O4/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22/h1-10,21-23H,(H,20,24)/b19-10- |

InChIキー |

SYNDQCRDGGCQRZ-GRSHGNNSSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O |

異性体SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C\C3=CC(=C(C=C3)O)O)O |

正規SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Dynasore. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。